4-Nitrobenzenesulfonyl chloride
Overview
Description
4-Nitrobenzenesulfonyl chloride is an organic compound with the chemical formula C6H4ClNO4S. It appears as a yellow crystalline solid and is sparingly soluble in water but soluble in organic solvents such as acetone and ethyl acetate . This compound is primarily used as an intermediate in organic synthesis and has significant applications in various fields including pharmaceuticals and chemical research.
Mechanism of Action
Target of Action
4-Nitrobenzenesulfonyl chloride is an organic compound primarily used as an analytical reagent and in organic synthesis
Mode of Action
It’s known to be used in the synthesis of [cu (bipy) 2 cl] (nbs), where bipy = 2,2’-bipyridine, nbs = 4-nitrobenzenesulfonate . This suggests that it can interact with other compounds to form complex structures.
Action Environment
This compound is sensitive to moisture and heat . Exposure to moist air or water can lead to the release of toxic gas . It’s also combustible and can form explosive mixtures with air when exposed to fire or high heat . Therefore, the environment significantly influences its action, efficacy, and stability.
Biochemical Analysis
. .
Biochemical Properties
It is known to be used in the synthesis of various compounds, indicating that it likely interacts with a range of enzymes, proteins, and other biomolecules . The exact nature of these interactions would depend on the specific synthesis process and the other compounds involved.
Cellular Effects
The cellular effects of 4-Nitrobenzenesulfonyl chloride are not well-studied. Given its use in synthesis, it may influence cell function by contributing to the production of other compounds within the cell. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism, depending on the specific compounds it helps to synthesize .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is likely to exert its effects at the molecular level through its role in the synthesis of other compounds. This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Metabolic Pathways
It is likely to interact with various enzymes or cofactors as part of its role in the synthesis of other compounds .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently lacking .
Subcellular Localization
It could potentially be directed to specific compartments or organelles depending on the specific synthesis processes it is involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrobenzenesulfonyl chloride can be synthesized by the chlorination of 4-nitrobenzenesulfonic acid. The process involves treating 4-nitrobenzenesulfonic acid with thionyl chloride or phosphorus pentachloride, which results in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting 4,4’-dinitrodiphenyldisulfide with chlorine in the presence of hydrochloric acid and nitric acid. The reaction mixture is heated to around 80°C, and the resulting product is purified through recrystallization using acetic acid .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines to form sulfonamide derivatives.
Reduction: It can be reduced to 4-aminobenzenesulfonyl chloride using reducing agents like iron powder and hydrochloric acid.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-nitrobenzenesulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves amines and is carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Iron powder and hydrochloric acid are used under reflux conditions.
Hydrolysis: Conducted in aqueous medium at elevated temperatures.
Major Products:
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
4-Aminobenzenesulfonyl Chloride: Resulting from reduction reactions.
4-Nitrobenzenesulfonic Acid: Produced through hydrolysis.
Scientific Research Applications
4-Nitrobenzenesulfonyl chloride is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
4-Chlorobenzenesulfonyl Chloride: Similar in structure but lacks the nitro group, making it less reactive towards nucleophiles.
Methanesulfonyl Chloride: Contains a simpler structure with a single carbon atom, used in similar nucleophilic substitution reactions.
4-Methoxybenzenesulfonyl Chloride: Contains a methoxy group instead of a nitro group, altering its reactivity and applications.
Uniqueness: 4-Nitrobenzenesulfonyl chloride is unique due to the presence of the nitro group, which enhances its electrophilicity and reactivity towards nucleophiles. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
4-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRGUPLJCCDGKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059178 | |
Record name | Benzenesulfonyl chloride, 4-nitro- | |
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Molecular Weight |
221.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline powder; [Alfa Aesar MSDS] | |
Record name | 4-Nitrobenzenesulfonyl chloride | |
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CAS No. |
98-74-8 | |
Record name | 4-Nitrobenzenesulfonyl chloride | |
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Record name | Benzenesulfonyl chloride, 4-nitro- | |
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Record name | 4-Nitrobenzenesulfonyl chloride | |
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Record name | 4-Nitrobenzenesulfonyl chloride | |
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Record name | Benzenesulfonyl chloride, 4-nitro- | |
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Record name | Benzenesulfonyl chloride, 4-nitro- | |
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Record name | 4-nitrobenzenesulphonyl chloride | |
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Record name | 4-Nitrobenzenesulfonyl chloride | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Nitrobenzenesulfonyl chloride acts as a sulfonylating agent. It reacts with nucleophiles like amines and alcohols, forming stable sulfonamide and sulfonate esters, respectively. [, , , , , ] This modification often serves as a protecting group or alters the reactivity of the target molecule, enabling further synthetic transformations. [, , , , , ]
A: this compound has the molecular formula C6H4ClNO4S and a molecular weight of 221.62 g/mol. [] Spectroscopic data confirm its structure: IR spectroscopy reveals characteristic sulfonyl chloride (S=O) stretching vibrations, while NMR (Nuclear Magnetic Resonance) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.
A: this compound is typically used in organic solvents like toluene, tetrahydrofuran, methylene chloride, ethyl acetate, and DMF. [] It's moisture-sensitive and incompatible with nucleophilic solvents. Reactions are often performed in the presence of a base to neutralize the hydrochloric acid generated during the sulfonylation process.
A: While primarily used as a reagent, research indicates its potential in specific catalytic applications. For instance, a mixture of this compound, silver trifluoromethanesulfonate, N,N-dimethylacetamide, and triethylamine enables stereoselective α-glucosylation. [, ]
ANone: Yes, computational chemistry techniques like molecular modeling and density functional theory (DFT) calculations can be employed to investigate the reactivity, stability, and interactions of this compound with various substrates. These studies provide insights into reaction mechanisms and help optimize reaction conditions.
ANone: The electron-withdrawing nitro group at the para position significantly influences the reactivity of this compound. Modifications to this group or the benzene ring can alter the electrophilicity of the sulfonyl chloride group, impacting its reactivity towards nucleophiles.
ANone: this compound is moisture-sensitive and should be stored under anhydrous conditions. Appropriate packaging and handling procedures are crucial to ensure its long-term stability.
ANone: this compound is corrosive and should be handled with caution, using appropriate personal protective equipment. Its use and disposal are subject to relevant chemical safety regulations, and users should consult the Safety Data Sheet (SDS) for detailed information.
A: Absolutely. Although not a drug itself, its application in synthesizing bioactive molecules makes it relevant to drug discovery. For example, it's used to prepare hydroxylamine metabolites of sulfonamides to study their toxicity. []
A: Yes, several studies demonstrate the use of this compound in synthesizing compounds with biological activity. For instance, it was used in the synthesis of novel 1,3,4-oxadiazoles containing a piperidine nucleus, which were evaluated for antibacterial activity. [] Another study employed it to create N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides for bacterial biofilm inhibition and cytotoxicity assessments. []
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